N-butylbenzothiazole-2-sulfenamide

Description

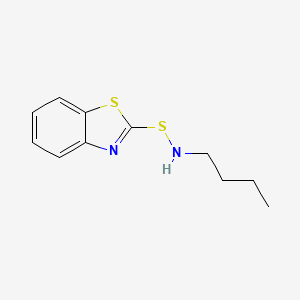

N-Butylbenzothiazole-2-sulfenamide (TBBS) is a sulfenamide-class vulcanization accelerator widely used in rubber manufacturing. Its chemical structure features a benzothiazole moiety linked to a sulfenamide group (-S-N-) substituted with a tert-butyl group. TBBS acts as a delayed-action accelerator, balancing cure speed with scorch safety during rubber processing. Upon thermal activation, TBBS decomposes to release active species such as mercaptobenzothiazole (MBT) and sulfur, which facilitate sulfur crosslinking in polymer matrices . Electrochemical studies demonstrate that TBBS undergoes a four-electron transfer mechanism during reduction, cleaving the sulfenamide bond to yield MBT, MBT dimer, and elemental sulfur . This controlled release of reactive intermediates underpins its efficiency in vulcanization systems, particularly in ethylene propylene diene terpolymers (EPDM) and other synthetic rubbers .

Properties

CAS No. |

32997-27-6 |

|---|---|

Molecular Formula |

C11H14N2S2 |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-ylsulfanyl)butan-1-amine |

InChI |

InChI=1S/C11H14N2S2/c1-2-3-8-12-15-11-13-9-6-4-5-7-10(9)14-11/h4-7,12H,2-3,8H2,1H3 |

InChI Key |

AVLRJVPAKJCVMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNSC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butylbenzothiazole-2-sulfenamide can be synthesized through the reaction of 2-mercaptobenzothiazole with butylamine in the presence of an oxidizing agent. One common method involves mixing 2-mercaptobenzothiazole, butylamine, and a solvent such as N-propanol, followed by an oxidation reaction using hydrogen peroxide . The reaction conditions typically involve maintaining a temperature range of 273.2 K to 313.2 K .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed and subjected to controlled temperatures and pressures. The use of solvents like N-propanol helps in achieving high yields and efficient utilization of raw materials .

Chemical Reactions Analysis

Types of Reactions

N-butylbenzothiazole-2-sulfenamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfinamides and sulfonamides.

Reduction: It can be reduced back to 2-mercaptobenzothiazole and butylamine.

Substitution: It can participate in substitution reactions where the sulfenamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride can be used for reduction reactions.

Solvents: N-propanol, methanol, and ethanol are frequently used as solvents in these reactions.

Major Products Formed

Oxidation: Sulfinamides and sulfonamides.

Reduction: 2-mercaptobenzothiazole and butylamine.

Substitution: Various substituted benzothiazoles depending on the substituent used.

Scientific Research Applications

N-butylbenzothiazole-2-sulfenamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

Biology: It is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

Mechanism of Action

N-butylbenzothiazole-2-sulfenamide acts as a vulcanization accelerator by facilitating the formation of cross-links between rubber molecules. This is achieved through the generation of reactive intermediates that interact with sulfur and rubber chains, leading to the formation of polysulfidic linkages . The molecular targets include the double bonds in rubber molecules, and the pathways involved are primarily those related to sulfur vulcanization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfenamide accelerators share a core benzothiazole structure but differ in substituents, which critically influence their vulcanization behavior. Below, TBBS is compared with N-cyclohexylbenzothiazole-2-sulfenamide (CBS) and 2,2’-dithiobenzothiazole (MBTS) .

Cure Characteristics

- TBBS : In EPDM systems, TBBS (2.0 phr) combined with zinc O,O-dibutylphosphorodithioate (ZBPD) and tetramethylthiuram disulfide (TMTD) achieves fast cure rates and excellent physical properties. However, blooming—surface migration of unreacted accelerator—is observed .

- CBS : CBS offers moderate cure speeds but superior scorch resistance due to its isopropyl substituent, which delays MBT release. It is prioritized in nitrosamine (NA)-free formulations, replacing TMTD to mitigate toxicity risks .

- MBTS : A thiazole-class accelerator, MBTS (a dimer of MBT) exhibits slower cure kinetics and inferior compression set resistance compared to sulfenamides .

Byproducts and Efficiency

- TBBS : Releases MBT and sulfur during vulcanization, enhancing crosslink density. The tert-butyl group stabilizes the accelerator, delaying MBT release for scorch safety .

- CBS : Generates MBT and sulfur similarly but with faster activation due to its less bulky isopropyl group.

- MBTS : Directly supplies MBT via dimer dissociation, requiring higher temperatures for activation .

Data Tables

Table 1: Performance Comparison of Sulfenamide Accelerators

Table 2: Structural and Functional Attributes

Research Findings and Mechanistic Insights

- TBBS Electrochemistry: Reduction at -2.31 V (vs. Ag/AgNO₃) follows an E-C-E-C pathway, producing MBT and sulfur. This mechanism aligns with its role as a sulfur donor during vulcanization .

- Formulation Synergy : TBBS’s fast cure in System 5 (Table 7, ) arises from synergistic effects with ZBPD and TMTD, which act as secondary accelerators.

- Blooming Mitigation : CBS’s solubility in rubber matrices reduces blooming compared to TBBS, making it preferable in surface-critical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.